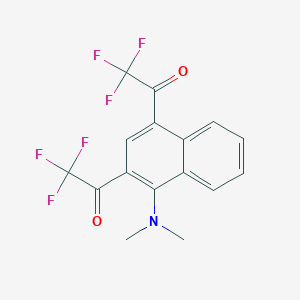

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene

Descripción

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene (CAS: 115975-33-2) is a naphthalene derivative featuring two trifluoroacetyl groups at the 2- and 4-positions and an N,N-dimethylamino group at the 1-position. Its molecular formula is C₁₆H₁₁F₆NO₂, with a molecular weight of 363.25 g/mol . The compound’s reactivity is dominated by the electron-withdrawing trifluoroacetyl groups, which activate the naphthalene ring for nucleophilic substitution reactions. Computational studies reveal that the lowest unoccupied molecular orbital (LUMO) is localized at the 1-C position of the naphthalene ring, making this site highly susceptible to nucleophilic attack, as demonstrated in reactions with amines, thiols, and alcohols .

Propiedades

IUPAC Name |

1-[4-(dimethylamino)-3-(2,2,2-trifluoroacetyl)naphthalen-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F6NO2/c1-23(2)12-9-6-4-3-5-8(9)10(13(24)15(17,18)19)7-11(12)14(25)16(20,21)22/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIHEIKCAQBALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C2=CC=CC=C21)C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452363 | |

| Record name | 1,1'-[4-(Dimethylamino)naphthalene-1,3-diyl]bis(trifluoroethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115975-33-2 | |

| Record name | 1,1'-[4-(Dimethylamino)naphthalene-1,3-diyl]bis(trifluoroethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene typically involves the following steps:

Starting Material: The synthesis begins with naphthalene as the starting material.

Introduction of Trifluoroacetyl Groups: The naphthalene is subjected to Friedel-Crafts acylation using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride to introduce trifluoroacetyl groups at the 2 and 4 positions.

Introduction of N,N-Dimethylamino Group: The resulting intermediate is then reacted with dimethylamine under suitable conditions to introduce the N,N-dimethylamino group at the 1 position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the trifluoroacetyl groups or the N,N-dimethylamino group.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating and electron-withdrawing groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could lead to partially or fully reduced naphthalene derivatives.

Aplicaciones Científicas De Investigación

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Analytical Chemistry: It can be used as a reagent or standard in various analytical techniques.

Mecanismo De Acción

The mechanism of action of 2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene involves its interaction with molecular targets through its electron-donating and electron-withdrawing groups. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in chemical reactions and material applications. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Key Comparison Table

Analysis

Reactivity: The trifluoroacetyl groups in the target compound create a strong electron-deficient environment, directing nucleophiles to the 1-C position. This contrasts with NDI-POCF₃, where the LUMO (-4.2 eV) is delocalized across the diimide core, favoring electron transport over substitution . Unlike 4-(N,N-dimethylamino)isophthalate derivatives, which struggle with macrocyclization due to steric hindrance , the target compound’s planar naphthalene ring allows efficient Meisenheimer complex formation .

Electronic Effects: The LUMO of the target compound (-3.98 eV) is comparable to NDI-N (-3.98 eV), but the latter’s extended conjugation via diimide groups enhances electron mobility in optoelectronic applications . In contrast, 2o (a cinnamic acid derivative with a 2-N,N-dimethylamino-naphthalene group) exhibits superior photophysical properties due to intramolecular charge transfer, a feature absent in the trifluoroacetyl-dominated target compound .

Synthetic Utility :

- The target compound’s trifluoroacetyl groups enable facile synthesis of fluorinated heterocycles, unlike NDI-POCF₃ or NDI-N , which require multistep functionalization .

- Styryl derivatives like 8a-c (from ) rely on aldehyde condensation for cyanine dye formation, a pathway distinct from the nucleophilic substitution mechanism of the target compound .

Actividad Biológica

2,4-Bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its reactivity, synthetic applications, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a naphthalene backbone substituted with two trifluoroacetyl groups and one dimethylamino group. This configuration enhances its electrophilic character, making it a suitable candidate for nucleophilic substitution reactions.

Biological Activity Overview

Research has highlighted various aspects of the biological activity of this compound, particularly in terms of its reactivity with nucleophiles and potential therapeutic applications.

Reactivity Studies

The compound has been shown to undergo aromatic nucleophilic substitution reactions efficiently. A study by Ota et al. (2018) demonstrated that the dimethylamino group activates the naphthalene system for substitution, allowing it to react with various amines. The reactivity order observed was:

- Ethylamine > Ammonia > t-Butylamine > Diethylamine

This order is attributed to the stability of the Meisenheimer complexes formed during the reaction process, which are intermediates that significantly influence the reaction kinetics .

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been employed to predict and rationalize the reactivity patterns of this compound. The calculations revealed that:

- The lowest unoccupied molecular orbital (LUMO) density is predominantly located at the 1-C position of the naphthalene ring, indicating that nucleophiles preferentially attack this site .

- Intramolecular hydrogen bonding between the amino proton and carbonyl oxygen stabilizes the Meisenheimer complexes, facilitating faster substitution reactions .

Case Studies

- Nucleophilic Substitution Reactions : A series of experiments demonstrated that varying the nucleophile affects the reaction rate and product distribution. For instance, ethylamine produced higher yields compared to t-butylamine due to steric hindrance.

- Synthesis of Isoxazoles : The compound has been implicated in synthetic pathways leading to fused isoxazoles, which exhibit notable biological activities including anti-inflammatory properties .

Data Table: Reactivity Comparison

| Nucleophile | Reaction Rate | Meisenheimer Complex Stability |

|---|---|---|

| Ethylamine | High | Stable |

| Ammonia | Moderate | Moderate |

| t-Butylamine | Low | Less Stable |

| Diethylamine | Very Low | Least Stable |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2,4-bis(trifluoroacetyl)-1-(N,N-dimethylamino)naphthalene?

- Methodological Answer : Synthesis typically involves sequential trifluoroacetylation of 1-(N,N-dimethylamino)naphthalene under anhydrous conditions. Key steps include:

- Using trifluoroacetic anhydride (TFAA) as the acylating agent in dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate) and confirm purity via H NMR (e.g., dimethylamino protons at δ 3.0–3.2 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- H/C NMR : Assign peaks using DEPT-135 to distinguish CH groups (dimethylamino: δ ~3.0 ppm) and trifluoroacetyl carbonyls (δ ~160–170 ppm in C).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion [M+H] at m/z 364.255.

- FT-IR : Detect C=O stretching (1730–1750 cm) and CF vibrations (1150–1250 cm) .

Q. How does the electron-deficient trifluoroacetyl group influence nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoroacetyl groups activate the naphthalene ring at positions 2 and 4, facilitating nucleophilic attack.

- Design experiments using amines (e.g., ethylamine) in polar aprotic solvents (acetonitrile) at 50–80°C.

- Monitor intermediates (e.g., Meisenheimer complexes) via F NMR or DFT calculations .

Advanced Research Questions

Q. What computational methods elucidate the reaction mechanism of nucleophilic substitutions involving this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to model transition states and solvent effects (e.g., acetonitrile via PCM).

- Analyze charge distribution using Natural Bond Orbital (NBO) theory to identify electron-deficient sites.

- Compare computed activation energies with experimental kinetics to validate mechanisms .

Q. How can researchers design fluorescence studies for this compound, given its structural similarity to PRODAN derivatives?

- Methodological Answer :

- Measure fluorescence spectra in solvents of varying polarity (e.g., cyclohexane to DMSO) to assess solvatochromism.

- Use time-resolved fluorescence to probe excited-state dynamics (e.g., twisted intramolecular charge transfer, TICT).

- Compare with computational TD-DFT results (CAM-B3LYP/cc-pVDZ) to assign electronic transitions .

Q. What strategies optimize HOMO-LUMO gaps for applications in electron-transfer systems?

- Methodological Answer :

- Calculate frontier orbitals using DFT (e.g., Gaussian 16 with B3LYP/6-311+G**).

- Modify substituents (e.g., replacing CF with stronger electron-withdrawing groups) and compare computed gaps.

- Validate experimentally via cyclic voltammetry (oxidation/reduction potentials) .

Q. How do solvent effects influence reaction kinetics and photophysical properties?

- Methodological Answer :

- For reactions: Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with rate constants.

- For fluorescence: Apply Lippert-Mataga plots to analyze Stokes shifts vs. solvent dielectric constant .

Q. How can researchers mitigate bias in toxicological studies involving this compound?

- Methodological Answer :

- Follow Risk of Bias (RoB) frameworks for animal studies:

- Randomize dose administration.

- Blind researchers to exposure groups during data collection.

- Use standardized outcome assessments (e.g., histopathology scores) .

Q. What systematic approaches ensure comprehensive literature reviews for this compound?

- Methodological Answer :

- Use search strings combining CAS No. (115975-33-2), synonyms (e.g., "N,N-dimethylamino trifluoroacetyl naphthalene"), and MeSH terms (e.g., "Electron Transport/chemistry").

- Query databases like PubMed, TOXCENTER, and NIH RePORTER with filters (2003–2025) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.